2,6-Dimethylhept-5-EN-1-amine

Description

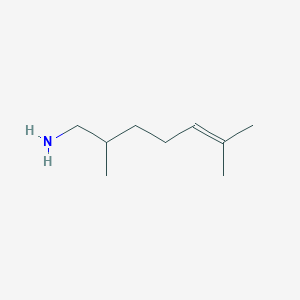

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2,6-dimethylhept-5-en-1-amine |

InChI |

InChI=1S/C9H19N/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7,10H2,1-3H3 |

InChI Key |

AELVYGTZFLSGRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CN |

Origin of Product |

United States |

Chemical Reactivity, Functional Group Interconversions, and Reaction Mechanisms of 2,6 Dimethylhept 5 En 1 Amine

Reactivity Profile of the Alkene Moiety in 2,6-Dimethylhept-5-en-1-amine

The trisubstituted double bond in this compound is a site of rich chemical reactivity. Its electron density makes it susceptible to attack by electrophiles and amenable to various addition and oxidative reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions to the alkene moiety can proceed with high regioselectivity, often influenced by the directing effects of the distant amine group, particularly when protonated or coordinated to a metal center.

Hydroboration-Oxidation/Halogenation : The hydroboration of unsaturated amines is a valuable synthetic method. For the hydroboration of allylic phosphoramidates, a related class of compounds, the addition of the boron atom occurs with good regioselectivity at the terminal carbon atom of the allyl group. tandfonline.comtandfonline.com This is followed by oxidation to yield alcohols or reaction with halogenating agents like iodine or bromine to produce γ-halogenated derivatives. tandfonline.comtandfonline.com Protecting the amine functionality, for instance as a phosphoramidate, can prevent the formation of amine-borane complexes and maintain the reactivity of the organoborane intermediate. tandfonline.com

Halogenation : The direct addition of halogens (e.g., Br₂, Cl₂) across the double bond is a fundamental transformation. In unsaturated amines, this can lead to the formation of halogenated ammonium (B1175870) salts. Furthermore, electrophilic halogenating agents can be used to initiate halocyclization reactions. The reaction of unsaturated amides with electrophilic halogen sources can produce various halogenated oxazolines. researchgate.net This proceeds through an intermolecular electrophilic addition followed by an intramolecular nucleophilic attack. researchgate.net

Hydrogenation : Catalytic hydrogenation of the alkene provides a direct route to the corresponding saturated amine, 2,6-dimethylheptan-1-amine. Various catalysts are effective for the hydrogenation of allylic amines, including cationic ruthenium complexes with chiral ligands for asymmetric hydrogenations. nih.gov Heterogeneous catalysts like palladium on carbon are also used for the selective hydrogenation of nitriles to primary amines, a related transformation. researchgate.net

| Reaction Type | Reagents | Potential Product(s) | Key Aspects |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 2,6-Dimethylhept-5-en-1-ol | Anti-Markovnikov addition of H₂O across the double bond. |

| Hydroboration-Halogenation | 1. BH₃-THF 2. I₂/NaOH or Br₂/NaOMe | 1-(Iodomethyl)-2,6-dimethylhept-5-ene or 1-(Bromomethyl)-2,6-dimethylhept-5-ene | Regioselective synthesis of γ-haloamines. tandfonline.comtandfonline.com |

| Halogenation | Br₂ or Cl₂ | 5,6-Dihalo-2,6-dimethylheptan-1-amine | Electrophilic addition across the C=C bond. |

| Catalytic Hydrogenation | H₂, Ru-catalyst or Pd/C | 2,6-Dimethylheptan-1-amine | Saturation of the alkene. Can be performed enantioselectively. nih.gov |

Oxidative Transformations of the Double Bond

The electron-rich alkene can be converted into epoxides or diols, which are versatile synthetic intermediates.

Epoxidation : The epoxidation of homoallylic amines like this compound can be achieved with high enantioselectivity using specialized catalysts. A notable method employs an ion pair catalyst composed of a chiral bisguanidinium cation and an achiral tetraperoxyditungstate anion, with hydrogen peroxide as the terminal oxidant, achieving excellent yields and enantiomeric excesses. acs.orgwixsite.com The amine functionality, particularly when protected (e.g., as a sulfonamide), can act as a directing group in metal-catalyzed asymmetric epoxidations, for instance with Hf(IV)-bishydroxamic acid complexes. nih.gov In some cases, the in-situ formed ammonium salt can direct the stereochemical outcome of the epoxidation, with reactivity being comparable or superior to that of analogous hydroxyl-directed epoxidations. nih.gov

Dihydroxylation : Asymmetric dihydroxylation can convert the alkene into a vicinal diol. While direct examples for this compound are not prevalent, the Sharpless asymmetric dihydroxylation is a general and powerful method for this transformation on a wide range of alkenes.

Oxidative Cleavage : Ozonolysis provides a method for cleaving the double bond. Depending on the workup conditions, this can yield aldehydes, carboxylic acids, or ketones. For instance, ozonolysis in methanolic sodium hydroxide (B78521) can lead to the formation of methyl esters from mono-, di-, and trisubstituted olefins. acs.org

Cyclization Reactions Involving the Alkene

The presence of both an alkene and a nucleophilic amine within the same molecule allows for intramolecular cyclization reactions to form heterocyclic structures, such as piperidines.

Aminocyclization : Intramolecular cyclization of unsaturated amines is a powerful strategy for synthesizing nitrogen-containing rings. duke.eduacs.orgacs.org These reactions can be initiated by an electrophile that activates the alkene towards nucleophilic attack by the amine. For example, treatment with an electrophilic halogen source like N-chlorosuccinimide (NCS) can initiate a cascade to form substituted piperidines. acs.org Such methods can provide anti-Markovnikov adducts, complementing other functionalization strategies. acs.org

Selenocyclization : While the prompt mentions this reaction for related alcohols, the principle extends to homoallylic amines. Selenocyclization of homoallylic amines can lead to the regioselective formation of azetidines or pyrrolidines, depending on the substitution pattern of the double bond. lookchem.com

Carbonylative Cyclization : Transition metal-catalyzed carbonylative cyclization of unsaturated amines with carbon monoxide can produce lactams or other cyclic amide structures. rsc.orgmdpi.com

Cross-Coupling Reactions at the Unsaturated Center

While cross-coupling reactions are more common for activated alkenes, methods for non-activated alkenes are emerging. The trisubstituted nature of the alkene in this compound presents a challenge. However, nickel-catalyzed cross-coupling reactions have shown promise for the dicarbofunctionalization of non-activated alkenes. researchgate.netchemrxiv.orgnih.govnih.gov These reactions can involve the simultaneous formation of two new carbon-carbon bonds across the alkene. chemrxiv.orgnih.gov The use of specific ligands and catalytic systems, sometimes in conjunction with photoredox catalysis, is often necessary to achieve high efficiency and selectivity. chemrxiv.orgnih.gov

Chemical Transformations Involving the Primary Amine Functional Group

The primary amine in this compound is a potent nucleophile and a site for various functional group interconversions.

Nucleophilic Reactivity of this compound

The lone pair of electrons on the nitrogen atom dictates the nucleophilic character of the amine. chemguide.co.uklibretexts.org

N-Alkylation : As a primary amine, it can react with alkyl halides in nucleophilic substitution reactions. savemyexams.com This reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. chemguide.co.ukwikipedia.org To achieve selective monoalkylation, specific conditions such as using a large excess of the primary amine or employing catalytic systems are necessary. rsc.orgorganic-chemistry.org

N-Acylation : The amine reacts readily and often violently with acyl chlorides and more slowly with acid anhydrides to form stable N-substituted amides. chemguide.co.uklibretexts.org This is a common method for protecting the amine group or for synthesizing more complex amide-containing molecules.

Imine Formation : Primary amines react reversibly with aldehydes and ketones to form imines (Schiff bases). libretexts.org The reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.org

| Reaction Type | Reactant | Reagents/Conditions | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | Base (optional) | Secondary Amine, Tertiary Amine, Quaternary Salt |

| N-Acylation | Acyl Chloride (R-COCl) | Typically no catalyst needed | N-Substituted Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Heat may be required | N-Substituted Amide |

| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Acid/Base catalyst, removal of H₂O | Imine (Schiff Base) |

Amine Functionalization: Alkylation, Acylation, and Sulfonylation

The primary amine group of this compound is a nucleophilic center, readily undergoing reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Alkylation: This reaction involves the substitution of one or more hydrogen atoms on the amine nitrogen with an alkyl group. The reaction with an alkyl halide proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent. The reactivity can be influenced by the steric hindrance of both the amine and the alkylating agent. For instance, while methylation of related amine structures proceeds readily, the introduction of bulkier substituents can be more challenging. savemyexams.com A plausible mechanism for allylic amination using allylic alcohols involves the activation of the hydroxyl group by an acid catalyst, followed by the formation of an allylic carbocation, which is then trapped by the amine nucleophile. rsc.org

Acylation: Acylation is a fundamental reaction where an acyl group (R-C=O) is introduced, typically from an acyl chloride or anhydride, to form an amide. geeksforgeeks.org This nucleophilic addition-elimination reaction is highly efficient for primary amines. savemyexams.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (e.g., chloride) to yield the stable amide. savemyexams.comgeeksforgeeks.org The reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). geeksforgeeks.org

Sulfonylation: Analogous to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base to form a sulfonamide. This reaction is a reliable method for protecting the amine group or for creating functional derivatives. ijacskros.com

Table 1: Amine Functionalization Reactions of this compound

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Base, Solvent (e.g., CH₃CN) |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl Amide | Base (e.g., Pyridine), Aprotic Solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

Condensation Reactions Leading to Imines and Schiff Bases from Aldehyde Analogues

The aldehyde analogue of this compound, known as citronellal, readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netthieme-connect.comuminho.pt These reactions are central to many synthetic transformations.

Table 2: Example of Imine Formation from Citronellal

| Aldehyde | Amine | Product | Catalyst/Conditions | Reference |

| Citronellal | L-Tyrosine | N-Citronellylidene-L-tyrosine | KOH, Shift base mechanism | researchgate.netresearchgate.net |

| Citronellal | Primary Amines | Generic Imine | Acid or Base catalyst, Dehydration | wikipedia.orglibretexts.org |

Oxidative Fragmentation Pathways of Related Amines and Amine Derivatives

The presence of both an amine and an alkene functionality allows for complex oxidative reactions, which can lead to fragmentation. Photochemical reactions, in particular, can initiate these pathways. For instance, photolysis of tertiary allylic amines in the presence of chromium carbene complexes can lead to a zwitterionic aza-Cope rearrangement, ultimately forming lactams. acs.orgacs.orgnih.gov This highlights a pathway where the amine and alkene participate in a concerted rearrangement following photochemical activation.

Another relevant pathway involves the formation of an alkene radical cation. nih.gov In methods developed for C-H allylic amination, photoredox catalysis is used to generate an alkene radical cation from sterically hindered olefins. nih.gov This highly reactive intermediate can then undergo further reactions. While not a fragmentation of the amine itself, it demonstrates how oxidation at the alkene can initiate cascades. In other systems, the oxidation of tertiary amines can generate α-amino radicals or iminium ions, which are key reactive intermediates that can lead to subsequent bond-cleavage or rearrangement reactions.

Synergistic and Competitive Reactivity Between the Alkene and Amine Moieties

The dual functionality of this compound gives rise to both cooperative and competing reaction pathways, depending on the reagents and conditions.

Synergistic Reactivity: In many modern catalytic systems, the two functional groups can be activated orthogonally to achieve transformations not possible with either group alone. This is the principle of synergistic catalysis. nih.goveuropa.eu For example, a palladium catalyst can activate the alkene, while an organocatalyst (or the amine substrate itself) forms an enamine or iminium ion, enabling novel C-C bond formations. rsc.orgnsf.gov Such strategies have been used for the asymmetric functionalization of unactivated alkenes with ketones, where a secondary amine co-catalyst forms an enamine that acts as a nucleophile, attacking a Pd-activated alkene. rsc.orgnsf.gov Merging photoredox and nickel catalysis allows for the three-component aminoarylation of alkenes, where an amidyl radical adds to the alkene, followed by a nickel-mediated cross-coupling. nih.gov

Competitive Reactivity: The amine and alkene groups can also compete for the same reagent.

With Electrophiles: Both the nitrogen lone pair (a soft nucleophile) and the C=C double bond (a π-nucleophile) can react with electrophiles. In additions to α,β-unsaturated systems, weak nucleophiles like amines can engage in either 1,2-addition (at the carbonyl) or 1,4-addition (at the alkene). libretexts.orglibretexts.orgworktribe.com While this compound is not conjugated, the principle of competitive attack at two nucleophilic sites holds. The outcome is dictated by kinetic versus thermodynamic control and the nature of the electrophile. libretexts.orglibretexts.org

With Oxidants: Both groups are susceptible to oxidation. For example, ozonolysis can occur at either the alkene or the amine.

In Catalysis: In metal-catalyzed reactions, the amine can act as a ligand, potentially poisoning a Lewis acidic catalyst and competing with the intended coordination of the alkene to the metal center. organic-chemistry.org Conversely, in some Pd-catalyzed aminations of allylic alcohols, ammonium acetate (B1210297) serves as both the nitrogen source and a Brønsted acid to activate the hydroxyl group, demonstrating a cooperative, non-competitive role. organic-chemistry.org Studies on the reaction of unsaturated amines with other substrates have shown that steric factors can determine the reaction pathway, leading to either the expected product or rearranged isomers via a competitive mechanism. sioc-journal.cn

Mechanistic Investigations and Kinetic Analysis of Key Reactions

Understanding the mechanisms and kinetics of the reactions of this compound is crucial for controlling reaction outcomes.

Elucidation of Reaction Pathways and Identification of Intermediates

Imine Formation: As previously mentioned, the mechanism proceeds through a key carbinolamine intermediate. ijacskros.comfiveable.meunizin.orgarkat-usa.org The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon. nih.gov This is followed by a proton transfer to form the neutral carbinolamine. libretexts.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). unizin.orglibretexts.org Subsequent elimination of water generates a resonance-stabilized iminium ion , which is then deprotonated to yield the final imine. unizin.orglibretexts.org Theoretical studies confirm that the mechanism can involve zwitterionic intermediates and that the dehydration step is often rate-limiting. researchgate.netarkat-usa.org

Allylic Amination: Mechanistic studies of palladium-catalyzed direct amination of allylic alcohols suggest the formation of a π-allyl palladium intermediate . organic-chemistry.org The reaction is believed to proceed via oxidative addition of the allylic C-O bond to the palladium center, which is often the rate-determining step, followed by nucleophilic attack of the amine on the π-allyl complex. organic-chemistry.orgmdpi.com

Photochemical Reactions: Photoinduced reactions can proceed via radical intermediates. For example, photoinduced palladium-catalyzed allylic C-H amination involves the formation of a π-allyl Pd(II) complex which is then captured by the amine. bohrium.com Other pathways involve the formation of alkene radical cations or zwitterionic species as key intermediates. acs.orgnih.govnih.gov

Kinetic Rate Law Determination in Catalyzed and Uncatalyzed Processes

Imine Formation: The kinetics of imine formation are highly dependent on pH. libretexts.orglibretexts.org The maximum reaction rate is typically observed at a weakly acidic pH (around 4-5). libretexts.orglibretexts.org At very low pH, the amine nucleophile is protonated and non-nucleophilic, slowing the reaction. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org The reaction is often second-order, first-order in both the carbonyl compound and the amine. scribd.com Kinetic studies on the reaction of aldehydes with primary amines have allowed for the determination of the equilibrium constant (K) and the forward (k+) and reverse (k-) rate constants. scribd.comresearchgate.net For example, kinetic analysis of the reaction between an aldehyde and an amine in a buffered solution showed second-order kinetics. scribd.com

Amine Acylation: The uncatalyzed acylation of amines by esters in aprotic solvents like acetonitrile (B52724) often follows a simple second-order rate law: Rate = k[Ester][Amine]. rsc.org However, in less polar solvents like diethyl ether, a term second-order in amine (k₂[Ester][Amine]²) is also observed, suggesting the second amine molecule acts as a general base catalyst in the rate-determining step. rsc.org Studies of catalyzed acylation reveal more complex kinetics. For instance, azole-catalyzed aminolysis was found to be first-order in the acyl donor, first-order in the total catalyst, and approximately first-order in the amine. nih.govacs.org

Table 3: Representative Kinetic Data for Related Amine Reactions

| Reaction | System | Rate Law / Finding | Reference |

| Imine Formation | Aldehyde + Primary Amine | Second-order kinetics, k+ and k- determined. Rate is pH-dependent. | libretexts.orgscribd.com |

| Imine Hydrolysis | Imine in H₂O/D₂O | Rate is ~1.6 times faster in H₂O than D₂O, indicating proton transfer in the rate-determining step. | publish.csiro.au |

| Amine Acylation | p-Nitrophenyl acetate + n-Butylamine (in MeCN) | Rate = k[Ester][Amine] | rsc.org |

| Amine Acylation | p-Nitrophenyl acetate + n-Butylamine (in Ether) | Rate = k₁[Ester][Amine] + k₂[Ester][Amine]² | rsc.org |

| Catalyzed Acylation | Azole-catalyzed aminolysis (in MeCN) | Rate ≈ k[Acyl Donor][Catalyst][Amine] | nih.govacs.org |

| Allylic Amination | 2-Methyl-2-pentene + Fe-aminating agent | First order in aminating agent and first order in alkene. | acs.org |

Role of Lewis Acids and Bases in Modulating Reactivity and Selectivity

The reactivity of this compound, an unsaturated aliphatic amine, can be significantly influenced by the presence of Lewis acids and bases. These agents can alter reaction pathways, enhance reaction rates, and control selectivity by interacting with the molecule's functional groups.

Lewis acids, as electron-pair acceptors, typically coordinate to the nitrogen atom of the amine or facilitate the activation of other reactants. For instance, in reactions analogous to those of related carbonyl compounds like 2,6-dimethylhept-5-enal (melonal), Lewis acids can play a crucial role. In carbonyl-olefin metathesis, Lewis acids are employed to catalyze key bond-forming and bond-breaking steps umich.eduumich.edu. Similarly, in cyclization reactions involving related structures, Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are used to generate reactive intermediates like oxocarbenium ions from aldehydes, which then undergo stereoselective cyclization. nih.gov This principle of generating reactive cationic intermediates is a powerful strategy for modulating the reactivity of unsaturated systems.

Lewis bases, or electron-pair donors, can also modulate reactivity, often by acting as catalysts or additives. In the context of related terpenic alcohols, Lewis bases like triethylamine (B128534) and pyridine have been used as additives in phenylselenoetherification reactions. researchgate.net Their presence was found to significantly increase the yields of cyclized ether products, demonstrating their ability to facilitate the reaction, likely by neutralizing acidic byproducts or activating the selenium reagent. researchgate.net Furthermore, supramolecular structures with Lewis basic cavities, such as resorcinarene (B1253557) capsules, have demonstrated size-selectivity in the intramolecular hydroalkoxylation of the corresponding alcohol, 2,6-dimethylhept-5-en-2-ol. units.it This highlights how controlling the reaction environment at a molecular level can dictate selectivity.

The functionalization of the primary amine can also be modulated. Organolanthanide complexes, which are potent Lewis acids, are known to catalyze the intramolecular hydroamination and cyclization of various amino-olefins, showcasing how Lewis acid catalysis can be employed to construct new heterocyclic structures from amine precursors. acs.org

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For a chiral molecule like this compound, directing the stereochemical outcome of its reactions is critical for accessing specific stereoisomers.

Diastereoselectivity is often controlled by the inherent structural features of the molecule and the reaction mechanism. For instance, in intramolecular hydroamination/cyclization reactions catalyzed by organolanthanide complexes, sterically demanding amino-olefins can be converted into disubstituted pyrrolidines with high diastereoselectivity. acs.org In one study, a trans/cis ratio of 16:1 was achieved, indicating a strong preference for a specific diastereomeric product due to the catalyst's coordination and the steric environment of the transition state. acs.org

A powerful method for controlling diastereoselectivity involves the use of chiral auxiliaries or reagents. In a complex synthesis toward the marine natural product bistramide A, stereochemical control was achieved in the formation of a substituted tetrahydropyran (B127337) ring, a structure related to what could be formed from derivatives of this compound. nih.gov The reaction of a β-benzyloxy aldehyde with various chiral (E)- and (Z)-crotylsilanes in the presence of the Lewis acid TMSOTf yielded all eight possible stereoisomers of the dihydropyran system. nih.gov The diastereoselectivity was highly dependent on the geometry of the crotylsilane reagent, demonstrating how the choice of reagent dictates the stereochemical outcome.

Table 1: Diastereoselective [4+2]-Annulation of Crotylsilanes with an Aldehyde nih.gov

| Entry | Silane Reagent | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | syn-(Z)-9a | 21a / 22a | 66 | >20:1 |

| 2 | anti-(Z)-9b | 21b / 22b | 61 | 1:3 |

| 3 | syn-(E)-10a | 22c / 21c | 53 | 4:1 |

| 4 | anti-(E)-10b | 22d / 21d | 57 | 3.5:1 |

Data adapted from a study on the synthesis of bistramide A fragments, illustrating the principle of diastereocontrol in a related system. nih.gov The reaction was performed with aldehyde 20 and TMSOTf. The product ratios were determined by ¹H NMR analysis.

Enantioselectivity , the preferential formation of one enantiomer over the other, is typically achieved using chiral catalysts or reagents. Asymmetric synthesis of chiral amines can be accomplished through various methods. Direct asymmetric reductive amination (DARA) of prochiral ketones using a chiral iridium-phosphate catalyst can produce chiral amines with excellent yields and enantioselectivities up to 96% ee. mdpi.com While this is demonstrated on different ketones, the principle is applicable to the synthesis of chiral amines.

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethylhept 5 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thieme-connect.de By analyzing the chemical shifts, signal multiplicities, and correlation patterns in various NMR experiments, a complete structural map of 2,6-dimethylhept-5-en-1-amine can be constructed.

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra are foundational for determining the chemical environment of each nucleus within the molecule.

The 1H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shift (δ) of these signals is influenced by the electronic environment, with protons near the electronegative nitrogen atom and the C=C double bond being shifted downfield. The integration of these signals corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons, as dictated by spin-spin coupling.

Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on established chemical shift values for similar structural motifs.

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Proton Count |

|---|---|---|---|

| H1 | ~2.5 - 2.7 | Doublet of doublets (dd) | 2 |

| H2 | ~1.5 - 1.7 | Multiplet (m) | 1 |

| H3 | ~1.2 - 1.4 | Multiplet (m) | 2 |

| H4 | ~1.9 - 2.1 | Multiplet (m) | 2 |

| H5 | ~5.0 - 5.2 | Triplet (t) | 1 |

| H7 (CH3) | ~0.9 - 1.0 | Doublet (d) | 3 |

| H8, H9 (CH3) | ~1.6 - 1.7 | Singlet (s) | 6 |

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons of the C=C double bond (sp2 hybridized) resonate significantly downfield compared to the sp3 hybridized carbons of the alkyl chain.

Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on established chemical shift values for similar structural motifs.

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~45 - 50 |

| C2 | ~35 - 40 |

| C3 | ~30 - 35 |

| C4 | ~25 - 30 |

| C5 | ~120 - 125 |

| C6 | ~130 - 135 |

| C7 | ~20 - 25 |

| C8 | ~25 - 30 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, key correlations would be observed between H1-H2, H2-H3, H3-H4, and H4-H5, confirming the integrity of the heptane (B126788) backbone. A correlation between the H2 proton and the C7 methyl protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~5.1 ppm (H5) would show a cross-peak with the carbon signal at ~124 ppm (C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for connecting structural fragments. Key HMBC correlations would include:

The protons of the C8 and C9 methyl groups to the olefinic carbons C5 and C6.

The protons of the C7 methyl group to carbons C2 and C3.

The H1 protons of the aminomethyl group to C2 and C3, confirming its position on the chain.

Together, these 2D NMR techniques provide a robust and definitive confirmation of the molecular structure of this compound.

While this compound is an acyclic and conformationally flexible molecule, NMR data can still provide insights into its preferred spatial arrangements. The magnitude of three-bond proton-proton coupling constants (³JHH) along the alkyl chain, interpreted through the Karplus equation, can give an indication of the average dihedral angles between adjacent C-H bonds.

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed to detect through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. For example, NOE cross-peaks could reveal spatial proximity between the protons of the C7 methyl group and other protons along the chain, helping to define the molecule's folding preferences in solution. The presence of E/Z isomerism is also a consideration in related Schiff base derivatives, where the isomer ratio can be determined from the integration of distinct signals in the 1H NMR spectrum. mdpi.com

2D NMR Techniques (COSY, HSQC, HMBC) for Elucidating Connectivity and Spin Systems

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. dokumen.pub The fragmentation pattern observed in the mass spectrum offers valuable clues for structural elucidation.

Both EI and ESI are common ionization techniques used to generate ions for mass analysis.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, typically at 70 eV. scielo.br This energetic process causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]+•). For this compound (C9H19N, molecular weight 141.25 g/mol ), the molecular ion would appear at an m/z of 141. chemsrc.comnih.gov Due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, by exposing a solution of the analyte to a strong electric field. rsc.org This method is less energetic than EI, often resulting in a prominent peak for the protonated molecule with minimal fragmentation. For this compound, the [M+H]+ ion would be observed at an m/z of 142. High-resolution mass spectrometry (HRMS) with ESI can determine the exact mass of this ion, allowing for the calculation of the elemental formula with high confidence. wiley-vch.de

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the compound's structure. The analysis of these fragments helps to confirm the connectivity of atoms.

Under Electron Ionization (EI) , the fragmentation of aliphatic amines is well-characterized. The most significant fragmentation pathway is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This results in the formation of a stable, resonance-stabilized iminium cation.

Proposed Key EI Fragmentation Pathways for this compound

| m/z | Proposed Ion Structure | Proposed Fragmentation Mechanism |

|---|---|---|

| 141 | [C9H19N]+• | Molecular Ion |

| 126 | [C8H16N]+ | Loss of a methyl radical (•CH3) from the molecular ion. |

| 98 | [C6H12N]+ | Cleavage of the C4-C5 bond (allylic cleavage). |

| 84 | [C5H10N]+ | Fragmentation of the alkyl chain. rsc.org |

| 69 | [C5H9]+ | Allylic cation from loss of the aminomethyl fragment. |

| 41 | [C3H5]+ | Allyl cation, a common fragment in unsaturated systems. nih.gov |

The fragmentation mechanisms in mass spectrometry can be complex, sometimes involving skeletal rearrangements to form more stable ions. arkat-usa.org The study of related substituted amines and their derivatives provides valuable comparative data for interpreting these fragmentation patterns. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₉H₁₉N, the theoretical exact mass of its protonated form, [M+H]⁺, can be calculated with high precision.

This technique allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of derivatives, such as those synthesized for pharmaceutical or materials science applications, confirms their molecular formula by matching the experimentally measured exact mass to the calculated value, often with a mass accuracy of less than 5 ppm. acs.orggoogle.com In studies of Schiff base derivatives of the related aldehyde (2,6-dimethyl-5-heptenal), mass spectrometry confirms the molecular weight and provides fragmentation patterns crucial for structural elucidation. scielo.br The precision of HRMS provides a high degree of confidence in the assigned chemical structure, which is a fundamental requirement for any further investigation.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₉H₁₉N | [M] | 141.15175 |

This table is generated based on standard atomic weights and is for illustrative purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman

FTIR and Raman Spectroscopy for Functional Group Identification and Purity Assessment

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods are critical for confirming its key structural features and assessing the purity of a sample.

The primary amine group (-NH₂) gives rise to characteristic N-H stretching vibrations in the FTIR spectrum, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. Other significant vibrations include C-H stretches from the methyl and methylene (B1212753) groups (around 2850-2960 cm⁻¹), the C=C double bond stretch (around 1650-1670 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹). nih.govresearchgate.net

In the analysis of its derivatives, such as Schiff bases formed from 2,6-dimethyl-5-heptenal (B93204), FTIR is used to confirm the reaction's completion. scielo.br The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a strong C=N (azomethine) stretching band around 1580-1650 cm⁻¹ are definitive indicators of Schiff base formation. scielo.brnih.govscielo.br Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond, which often yields a strong Raman signal. Together, these techniques offer a comprehensive vibrational fingerprint of the molecule, allowing for routine identification and quality control.

Table 2: Key Vibrational Frequencies for Derivatives of 2,6-Dimethylhept-5-enal

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C=N (Azomethine) | Stretch | 1582 | scielo.brscielo.br |

| C=C (Alkene) | Stretch | ~1650 | nih.gov |

| Aromatic C=C | Stretch | ~1400-1600 | scielo.br |

| C-H (Aliphatic) | Stretch | ~2850-2960 | mdpi.com |

| M-N (Metal-Nitrogen) | Stretch | ~450-550 | scielo.br |

Data in this table is derived from studies on Schiff base metal complexes of 2,6-dimethyl-5-heptenal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugated systems. The parent compound, this compound, contains two primary chromophores: the isolated carbon-carbon double bond (C=C) and the amine group (-NH₂). These functionalities typically result in absorptions in the far UV region (below 200 nm) corresponding to σ→σ* and n→σ* transitions, which may not be readily observable on standard instruments.

However, the derivatization of this compound, or its precursor aldehyde, leads to more complex and informative UV-Vis spectra. For example, Schiff base derivatives created from 2,6-dimethyl-5-heptenal and an aromatic amine introduce an azomethine group (-N=CH-) conjugated with an aromatic ring. scielo.brscielo.br This extended conjugation shifts the electronic absorption to longer wavelengths (a bathochromic shift) that are easily measurable. The UV-Vis spectrum of such a derivative typically shows multiple absorption bands corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the azomethine group. scielo.brscielo.br Analysis of these electronic transitions is crucial for understanding the electronic structure of these derivatives and their potential applications in materials science and coordination chemistry.

Table 3: UV-Vis Absorption Data for a Schiff Base Derivative of 2,6-Dimethylhept-5-enal

| Derivative | Absorption Maxima (λ_max, nm) | Assignment | Source |

|---|

Data pertains to the Schiff base ligand formed from 2,6-dimethyl-5-heptenal and 4-fluoroaniline, dissolved in methanol.

X-ray Crystallography of Crystalline Derivatives and Salts for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, this analysis requires its conversion into a crystalline solid. This is typically achieved by forming a salt with an appropriate acid (e.g., hydrochloric acid or tartaric acid) or by creating a solid derivative, such as an amide or a urea.

While specific crystallographic data for this compound derivatives are not widely published, the technique's power is well-established. For example, X-ray crystallography has been used to determine the structure of an unsymmetrical dimer of (2,6-dimethylhept-5-en-2-yl)acetamide, a constitutional isomer of the target amine's derivative. core.ac.uk The successful crystallization and analysis of such derivatives would provide unequivocal proof of the molecular connectivity and conformation, resolving any structural ambiguities that cannot be addressed by spectroscopic methods alone. psu.edu

Advanced Morphological and Crystalline Characterization Techniques (e.g., PXRD, SEM) for Derivatives

Beyond single-crystal analysis, other techniques are employed to characterize the solid-state properties of polycrystalline derivatives and salts of this compound.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a diffraction pattern that is unique to a specific crystalline phase, making it useful for phase identification, purity assessment, and confirming that a bulk sample corresponds to the structure determined by single-crystal X-ray diffraction. crescent.education

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology, particle size, and shape of the crystalline derivative. crescent.education SEM images can reveal details about the sample's texture, aggregation state, and crystal habit (e.g., whether the crystals are needle-like, plate-like, or prismatic). This morphological information is often crucial in materials science, where the physical form of a compound can significantly impact its properties and performance. For instance, in the development of functionalized materials, SEM is used to observe how the incorporation of amine-containing molecules affects the surface and structure of the final product. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,6 Dimethylhept 5 En 1 Amine Systems

Density Functional Theory (DFT) Applications for Molecular and Electronic Structure

There are no specific studies available that apply Density Functional Theory to determine the molecular and electronic structure of 2,6-dimethylhept-5-en-1-amine. DFT is a widely used method in computational chemistry for investigating the electronic properties of molecules. dergipark.org.tr

Geometry Optimization and Conformational Energy Landscape Analysis

No literature is available on the geometry optimization or the conformational energy landscape of this compound. Such an analysis would be crucial to identify the most stable three-dimensional structures of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is fundamental for predicting the molecule's reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. MEP mapping is a valuable tool for visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. dergipark.org.tr

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Specific vibrational frequency calculations for this compound are not found in the surveyed literature. These calculations are used to predict infrared and Raman spectra, providing a theoretical fingerprint of the molecule. While a study on a related Schiff base mentions vibrational frequency, it does not provide data for the amine itself. scielo.br

Ab Initio Quantum Chemical Calculations (e.g., MP2, Coupled Cluster) for Enhanced Accuracy

No records of high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, were found for this compound. These methods provide a higher level of theoretical accuracy compared to DFT for electronic structure calculations. doi.org

Transition State Locating and Reaction Energy Profile Mapping for Mechanistic Insights

There is no information available on the locating of transition states or the mapping of reaction energy profiles for reactions involving this compound. Such studies are essential for understanding the mechanisms of chemical reactions at a molecular level.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and dynamic behavior of molecules like this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, preferred shapes (conformers), and the influence of the surrounding environment, such as different solvents.

The presence of the primary amine group and the double bond introduces specific electronic and steric features that influence conformational preferences. The lone pair of electrons on the nitrogen atom can affect the rotational barrier of adjacent bonds. cdnsciencepub.com Similarly, the rigidity of the C5=C6 double bond restricts local movement, while the allylic C4 and C7 positions have distinct rotational possibilities.

Solvent effects are crucial in determining the conformational equilibrium of this compound. In a non-polar (aprotic) solvent, intramolecular interactions, such as weak hydrogen bonds between the amine group and the pi system of the double bond, might play a role in stabilizing certain folded conformations. In contrast, polar protic solvents, like water or alcohols, can form strong intermolecular hydrogen bonds with the amine group. oup.comnih.govuchile.cl This solvation can disrupt weaker intramolecular interactions and favor more extended conformations where the amine group is readily accessible to solvent molecules. nih.govfrontiersin.org

MD simulations can explicitly model these solvent-solute interactions, providing a detailed picture of the solvation shell around the molecule. By analyzing the radial distribution functions, one can understand the arrangement and density of solvent molecules around the amine headgroup and the hydrophobic tail. researchgate.net

Below is a hypothetical data table illustrating potential conformational energy differences in different solvent environments, based on general principles observed for similar aliphatic amines and alkenes. The energies represent the relative stability of a folded (gauche-rich) versus an extended (trans-rich) conformation.

Interactive Data Table: Relative Conformational Energies of this compound in Different Solvents

| Conformation | Solvent | Relative Energy (kcal/mol) | Predominant Interactions |

| Extended | Hexane | 0.0 | van der Waals |

| Folded | Hexane | -0.5 | Intramolecular dispersion |

| Extended | Water | 0.0 | Solute-solvent H-bonding |

| Folded | Water | +1.2 | Disruption of solvent H-bonds |

| Extended | Methanol | 0.0 | Solute-solvent H-bonding |

| Folded | Methanol | +0.8 | Disruption of solvent H-bonds |

Note: This table is illustrative and based on general principles of conformational analysis. Specific experimental or high-level computational data for this compound is not currently available in public literature.

Quantum Chemical Characterization of Reactivity Descriptors (e.g., Fukui functions)

Quantum chemical calculations, particularly those derived from Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity of a molecule. mdpi.com Reactivity descriptors, such as Fukui functions, provide a quantitative measure of the local reactivity of different atomic sites within a molecule, predicting where it is most likely to undergo electrophilic, nucleophilic, or radical attack. numberanalytics.comresearchgate.net

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. github.ionih.gov In practice, condensed Fukui functions are often used, which approximate the reactivity of individual atoms. researchgate.net There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (measures the ability of a site to accept an electron)

f- : for electrophilic attack (measures the ability of a site to donate an electron)

f⁰ : for radical attack

For this compound, the primary sites of interest for reactivity are the nitrogen atom of the amine group and the carbon atoms of the C=C double bond.

Nitrogen Atom : The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack. Therefore, it is expected to have a high f- value. Its ability to act as a nucleophile is also significant.

C5 and C6 Atoms : The π-electron cloud of the double bond makes these carbon atoms susceptible to electrophilic addition. The specific reactivity of C5 versus C6 will depend on the substitution pattern and electronic effects. One of these carbons will likely be the most favorable site for attack by an electrophile, reflected in a higher f- value. scielo.br Conversely, for a nucleophilic attack on the π-system, the f+ values would be important.

The local softness, which is related to the Fukui function, can also be used to predict reactivity. A higher local softness value indicates a more reactive site for a particular type of attack.

The following hypothetical data table presents plausible condensed Fukui function values for key atoms in this compound, calculated at a representative level of theory. These values help to predict the most probable sites for chemical reactions.

Interactive Data Table: Calculated Condensed Fukui Functions for Key Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f⁰ (Radical Attack) | Predicted Reactivity |

| N1 | 0.08 | 0.35 | 0.22 | High for electrophilic attack |

| C1 | 0.05 | 0.03 | 0.04 | Low |

| C5 | 0.15 | 0.25 | 0.20 | High for electrophilic attack |

| C6 | 0.20 | 0.10 | 0.15 | Moderate for nucleophilic attack |

Note: This table is for illustrative purposes, based on established principles of chemical reactivity theory. numberanalytics.comeuropa.eu The values are representative and would require specific quantum chemical calculations for precise determination.

These reactivity descriptors are invaluable for predicting the outcome of chemical reactions, designing new synthetic routes, and understanding the metabolic fate of such compounds without the need for extensive experimental work.

Applications of 2,6 Dimethylhept 5 En 1 Amine in Advanced Organic Synthesis and Materials Science

2,6-Dimethylhept-5-EN-1-amine as a Versatile Chemical Building Block

The combination of a nucleophilic amine and an olefinic bond within a branched hydrocarbon skeleton makes this compound a potent intermediate for synthesizing a variety of organic structures.

The inherent structure of the 2,6-dimethylhept-5-enyl moiety is a valuable motif for building larger, complex molecules where branched and unsaturated chains are desired. While direct applications of this compound are specific, the reactivity of related isomers highlights the synthetic potential of this structural class. For instance, research on organolanthanide-catalyzed hydroamination/cyclization has utilized cis-2,2-dimethylhept-5-enylamine, an isomer of the title compound. acs.org In these studies, lanthanide-amido complexes were shown to be effective catalysts for the cyclization of this aminoalkene at 120 °C, demonstrating a pathway to form new cyclic aliphatic structures from this type of branched, unsaturated amine precursor. acs.org This underscores the potential of the dimethylheptenylamine scaffold in constructing intricate molecular architectures, including those found in natural products and pharmacologically active molecules.

The primary amine group of this compound is a key handle for derivatization, allowing for its incorporation into a wide array of molecular architectures. A fundamental transformation for primary amines is their condensation with carbonyl compounds to form imines, commonly known as Schiff bases. nih.gov This reaction is a cornerstone for creating new C=N bonds and serves as a gateway to a multitude of other functionalities and molecular designs.

While specific derivatization of this compound is a niche area, extensive research has been conducted on its corresponding aldehyde, 2,6-dimethyl-5-heptenal (B93204) (also known as melonal). scielo.brscielo.br The condensation of this aldehyde with various primary amines produces a range of Schiff base ligands. scielo.brscielo.br This reaction effectively transfers the dimethylheptene moiety into a new molecular entity, demonstrating how the core structure can be used to build diverse architectures through derivatization of a closely related functional group.

Heterocyclic compounds are a vital class of organic molecules with wide-ranging applications in pharmaceuticals and materials science. uou.ac.in Primary amines are common precursors in the synthesis of nitrogen-containing heterocycles. The structure of this compound is suitable for constructing such rings while retaining the characteristic dimethylheptene side chain.

A pertinent example involves the synthesis of benzimidazole (B57391) derivatives, which are important heterocyclic scaffolds. semanticscholar.org In one study, a hemi-synthesis process utilized citral (B94496), an isomeric mixture containing aldehydes with a 2,6-dimethylheptadiene structure, which reacted with o-phenylenediamine. semanticscholar.org This condensation reaction yielded 2-[(1E)-2,6-dimethylhepta-1,5-dien-1-yl]-1H-1,3-benzodiazole, a compound where the dimethylheptadiene unit is directly attached to the heterocyclic benzimidazole core. semanticscholar.org This research showcases a practical method for incorporating the dimethylheptene moiety into a stable, aromatic heterocyclic system, highlighting the potential of related amines and aldehydes as building blocks for novel heterocyclic structures. semanticscholar.orgsemanticscholar.org

Derivatization to Access Diverse Molecular Architectures

Design of Ligands for Coordination Chemistry and Catalysis

The field of coordination chemistry leverages organic molecules (ligands) to bind to metal centers, thereby creating metal complexes with specific electronic and steric properties. acs.orgresearchgate.net These complexes are often designed to act as catalysts for a variety of chemical transformations. acs.orguva.nl The derivatization of molecules like this compound, particularly into Schiff bases, is a key strategy for creating effective ligands.

Schiff bases are excellent ligands because their imine nitrogen can readily coordinate to metal ions. nih.gov A novel Schiff base ligand, (Z)-4-fluoro-N-(2,6-dimethylhept-5-enylidene)benzenamine, was synthesized by the condensation of 2,6-dimethyl-5-heptenaldehyde (melonal) with 4-fluoro aniline (B41778). scielo.brscielo.br The reaction was carried out by refluxing the two components in a 1:1 molar ratio in 2-propanol for three hours. scielo.br The resulting crystalline product was obtained in high yield and characterized using various spectroscopic methods. scielo.brscielo.br

Table 1: Synthesis of a Schiff Base Ligand from a Related Aldehyde

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |

| 2,6-dimethyl-5-heptenaldehyde | 4-fluoro aniline | 2-propanol | 3 hours | (Z)-4-fluoro-N-(2,6-dimethylhept-5-enylidene)benzenamine | 84% scielo.br |

Once synthesized, Schiff base ligands can be used to form complexes with various transition metals. The ligand derived from 2,6-dimethyl-5-heptenaldehyde and 4-fluoro aniline was complexed with several metal ions, including copper(II), nickel(II), cobalt(II), and chromium(III). scielo.brscielo.br These complexes were prepared by reacting the Schiff base with the corresponding metal salts in an ethanolic solution. scielo.br

The resulting metal complexes were thoroughly characterized using techniques such as MALDI-TOF mass spectrometry, GC-MS, TGA, UV-Vis, and FTIR spectroscopy. scielo.brscielo.br Structural analysis and theoretical studies suggested that the cobalt(II) and chromium(III) complexes formed were binuclear, meaning two metal centers were bridged by the Schiff base ligands. scielo.brscielo.br The potential application of these novel complexes was explored through antimicrobial activity screening, which can be linked to catalytic processes that disrupt biological functions. scispace.com The study found that the cobalt(II) complex, in particular, showed significant antifungal activity. scielo.brscielo.br This line of research demonstrates a complete pathway from a simple building block related to this compound to the creation of functional metal complexes with potential catalytic applications. scielo.br

Table 2: Characterization of Metal Complexes with a Schiff Base Ligand

| Metal Ion | Complex Color | Yield | Proposed Geometry/Structure | Characterization Methods |

| Copper(II) | Brown | 84% scielo.br | Not specified | MALDI-TOF, GC-MS, TGA, UV-Vis, FTIR scielo.br |

| Nickel(II) | Green | 81% scielo.br | Not specified | MALDI-TOF, GC-MS, TGA, UV-Vis, FTIR scielo.br |

| Cobalt(II) | Not specified | Not specified | Binuclear Complex scielo.brscielo.br | MALDI-TOF, GC-MS, TGA, UV-Vis, FTIR scielo.brscielo.br |

| Chromium(III) | Not specified | Not specified | Binuclear Complex scielo.brscielo.br | MALDI-TOF, GC-MS, TGA, UV-Vis, FTIR scielo.brscielo.br |

Synthesis of Schiff Base Ligands from Related Aldehydes and Amines

Potential Integration into Polymeric Systems and Functional Materials Development

The integration of naturally derived molecules into synthetic polymers is a burgeoning area of research, driven by the demand for sustainable and functional materials. Terpenes and their derivatives, such as this compound, are particularly attractive renewable feedstocks. diva-portal.orgresearchgate.net The presence of both a primary amine and a terminal alkene functionality in this compound allows for its incorporation into a variety of polymer architectures through several synthetic strategies.

Research into terpene-based polymers has shown that these bio-based monomers can impart unique properties, such as lipophilicity and biodegradability, to the resulting materials. mdpi.com For instance, terpene-derived epoxides can be reacted with diamine co-monomers in epoxy-amine polymerization reactions to produce oligomers. nottingham.ac.uk Although direct studies on this compound are not extensively documented, its primary amine group makes it a suitable candidate for similar reactions, potentially leading to the formation of novel epoxy resins or polyamides with tailored properties.

Furthermore, the general class of terpene amines is recognized for its potential in creating nitrogen-containing polymers. kit.edu These polymers, which include polyamides and polyurethanes, are noted for their mechanical and thermal properties. The structural diversity of terpenes offers a pathway to new bio-based materials that could rival or even surpass their fossil-based counterparts in performance. kit.edu

The functionalization of polyolefins with amines is another area where this compound could find application. Methods for the hydroaminoalkylation of polybutadienes using early transition metal catalysts have been developed to create amine-functionalized polyolefins. bohrium.com This process allows for the controlled introduction of amine groups onto the polymer backbone, which can then be used for further modifications or to alter the material's properties. Cross-linking of such functionalized polyolefins with polytopic amines can lead to the formation of dynamically cross-linked networks, resulting in materials with improved toughness and high-temperature stability. nih.gov Given its structure, this compound could serve as the amine source in such functionalization and cross-linking reactions.

The development of bio-based polymer sorbents is another promising application. Researchers have successfully synthesized new polymer sorbents using terpenes like citral, limonene, and pinene as monomers. mdpi.com These materials have potential uses in environmental remediation and chemical separations. The amine functionality of this compound could introduce specific interaction sites, enhancing the selectivity of such sorbent materials.

Precursor to Structurally Related Compounds of Academic Interest (e.g., pheromones)

Terpenoid amines and their derivatives are of significant interest due to their biological activity, particularly as insect pheromones and juvenile hormones. nih.govwikipedia.org While direct synthesis of specific pheromones from this compound is not widely reported, the structural similarity to known pheromones strongly suggests its utility as a precursor.

A notable example is the sex pheromone of the acarid mite, Tyreophagus sp., which is (R)-2,6-dimethylhept-5-en-1-ol. nyxxb.cn The amine is the direct nitrogen-containing analogue of this alcohol, indicating that it could be readily converted to the pheromone through established chemical transformations or used to synthesize pheromone analogues for structure-activity relationship studies. The synthesis of such pheromones is crucial for developing environmentally benign pest management strategies. rsc.org

The general importance of chiral aliphatic hydroxy compounds and amines in the chemical communication of insects is well-established. chemsrc.com These compounds can act as sex, aggregation, alarm, or trail pheromones. The synthesis of optically active pheromones often requires chiral building blocks, and this compound, being a chiral molecule, fits this requirement.

Furthermore, derivatives of related structures have been explored in the synthesis of other biologically active molecules. For example, N-substituted derivatives of similar heptene (B3026448) amines are used in the development of new compounds. bldpharm.com The primary amine group of this compound is a versatile handle for a variety of chemical modifications, allowing for its use as a scaffold to build more complex molecules with potential applications in medicinal chemistry and drug discovery. The synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals, can be achieved using amine-containing building blocks. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143306-82-5 | bldpharm.comchemsrc.com |

| Molecular Formula | C₉H₁₉N | bldpharm.com |

| Molecular Weight | 141.25 g/mol | bldpharm.com |

Conclusion and Future Research Directions in 2,6 Dimethylhept 5 En 1 Amine Chemistry

Unexplored Synthetic Avenues and Methodological Challenges

While 2,6-Dimethylhept-5-en-1-amine is commercially available, the exploration of novel and more efficient synthetic routes remains a viable research area. Current syntheses likely rely on established methods such as the reductive amination of the corresponding ketone, 6-methylhept-5-en-2-one. escholarship.org

Unexplored avenues could include:

Asymmetric Synthesis: Developing enantioselective methods to access chiral versions of the amine would be a significant step forward, opening doors for its use in creating stereochemically defined molecules.

Biocatalysis: Employing enzymes, such as transaminases, for the synthesis could offer a greener and highly selective alternative to traditional chemical methods.

Novel Catalytic Approaches: Investigating new transition-metal-catalyzed hydroaminations of related dienes could provide a more atom-economical route to this and similar amines.

Methodological challenges inherent to this molecule include:

Chemoselectivity: The presence of both a nucleophilic amine and a reactive alkene in the same molecule requires careful control of reaction conditions to avoid unwanted side reactions, such as self-alkylation or polymerization.

Stereocontrol: Controlling the geometry of the C5-C6 double bond during synthesis presents a challenge, as does controlling the stereocenter at C2 in asymmetric approaches.

Opportunities for Advanced Mechanistic Understanding and Catalysis

The structure of this compound makes it an interesting substrate for fundamental mechanistic studies and a potential ligand or reactant in catalysis.

Intramolecular Cyclizations: Drawing parallels with the cyclization of cis-2,2-dimethylhept-5-enylamine catalyzed by lanthanide complexes, there is an opportunity to study similar intramolecular hydroamination/cyclization reactions with this compound to form substituted nitrogen-containing heterocycles. acs.org

Deaminative Coupling: The primary amine group could be a handle for C-N bond activation. Mechanistic studies on ruthenium-catalyzed deaminative coupling reactions of primary aliphatic amines suggest that this compound could be used to form new C-C bonds, a traditionally challenging transformation. marquette.edu

Ligand Development: The amine could serve as a ligand for transition metal catalysts. The interplay between the amine's coordination to a metal center and the reactivity of the pendant alkene could be exploited in tandem catalysis or to influence the stereochemical outcome of catalytic transformations. The role of the amine N-H proton, noted as vital in some catalytic enhancements, could be a key area of study. lookchem.com

Prospects for Novel Computational Modeling and Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound before embarking on extensive lab work.

DFT Calculations: Density Functional Theory (DFT) can be employed to understand the molecule's electronic structure, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP). dergipark.org.tr This can predict the most likely sites for electrophilic or nucleophilic attack and elucidate reaction mechanisms, as has been done for mechanistic studies of imine exchange in bisthiazolidines. nih.gov

Reaction Pathway Modeling: Computational models can map out the energy landscapes of potential reactions, such as the cyclization or coupling reactions mentioned previously. This can help identify the most favorable pathways and transition states, guiding the design of experiments and catalysts. marquette.edunih.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict various properties, from physicochemical characteristics to potential biological activity or environmental fate, such as biodegradability. vegahub.eu Studies on similar molecules have used computational approaches to predict lipophilicity and water solubility, which are crucial for applications in medicinal chemistry or materials science. dergipark.org.tr

Future Directions in Synthetic Applications and Chemical Innovation

The true potential of this compound lies in its application as a versatile building block for chemical innovation. Its bifunctional nature allows for diverse synthetic elaborations.

Pharmaceutical and Agrochemical Scaffolds: The amine can serve as a starting point for the synthesis of novel bioactive compounds. For example, it could be incorporated into benzimidazole (B57391) derivatives, a class of compounds with a wide range of pharmaceutical properties, by reacting with appropriate precursors. mdpi.com

Novel Amino Acids: Following the logic of amidocarbonylation, this amine could be a precursor to a new class of "fatty" α-amino acids, which are of interest for creating novel peptides or polymers. rsc.org

Polymer and Materials Science: As a primary amine, it can participate in polymerization reactions to form polyamides or polyimines. The pendant alkene group could be used for subsequent cross-linking or functionalization, leading to materials with unique properties. Its use in forming thermosetting shells for microcapsules, as seen with other polyamines, points to potential applications in encapsulation technologies. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethylhept-5-EN-1-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Begin with alkylation of precursors such as allylic amines or ketones. Use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution or condensation reactions . Optimize efficiency via Design of Experiments (DOE), varying parameters like solvent polarity, base strength, and temperature. Monitor reaction progress with TLC or GC-MS, and purify via fractional distillation or column chromatography. Statistical tools (e.g., ANOVA) can identify significant variables .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at 4°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or degradation. Use PPE (gloves, goggles, lab coats) during handling, and avoid skin contact via double-gloving. Waste must be segregated and disposed through certified hazardous waste services to comply with environmental regulations .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign ¹H and ¹³C peaks to confirm regiochemistry and stereochemistry (e.g., coupling constants for double-bond geometry).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or EI-MS.

- Infrared (IR) Spectroscopy : Identify amine (-NH₂) and alkene (C=C) functional groups.

- Purity Analysis : Use HPLC with UV detection or GC-FID to assess purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can contradictory data in reactivity studies of this compound be systematically analyzed?

- Methodological Answer : Apply statistical tests (e.g., Student’s t-test, χ²) to evaluate significance of discrepancies. Investigate variables like reagent purity, solvent traces, or temperature fluctuations. Use constructive falsification to test hypotheses against empirical data (e.g., repeating experiments under controlled conditions or with alternative methods like computational modeling) . Cross-validate results using techniques such as isotopic labeling or kinetic isotope effects (KIEs) to probe reaction mechanisms .

Q. What strategies are effective in optimizing the enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) or organocatalysts for asymmetric induction.

- DOE Optimization : Vary catalyst loading, solvent polarity, and temperature to maximize enantiomeric excess (ee).

- Analysis : Measure ee via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃).

- Scale-Up : Maintain stereochemical integrity by avoiding racemization during purification (e.g., low-temperature crystallization) .

Q. How can researchers design kinetic studies to elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Rate Measurements : Conduct pseudo-first-order experiments under varying substrate concentrations.

- Activation Parameters : Use the Eyring equation to calculate Δ‡H and Δ‡S from rate-temperature data.

- Isotopic Labeling : Introduce deuterium at reactive sites to study kinetic isotope effects.

- Intermediate Trapping : Add scavengers (e.g., TEMPO) or use low-temperature NMR to detect transient species .

Critical Notes

- Safety Protocols : Always prioritize PPE and waste segregation to mitigate risks .

- Data Integrity : Use statistical validation and peer-reviewed literature to resolve contradictions .

- Advanced Techniques : Computational tools (DFT, MD simulations) can supplement experimental data for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.